molecular formula C19H23ClN4OS B11666377 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

Cat. No.: B11666377
M. Wt: 390.9 g/mol
InChI Key: HGGLOFLXEHQDLX-RCCKNPSSSA-N
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Description

The compound 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide (hereafter referred to as Compound A) belongs to a class of hydrazide derivatives featuring a piperazine core and a Schiff base linkage. Compound A is characterized by a 2-chlorobenzyl-substituted piperazine moiety and a (E)-configured thienyl ethylidene group, which collectively influence its physicochemical and biological behavior.

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C19H23ClN4OS/c1-15(18-7-4-12-26-18)21-22-19(25)14-24-10-8-23(9-11-24)13-16-5-2-3-6-17(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-15+

InChI Key

HGGLOFLXEHQDLX-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Synthesis of the Acetohydrazide: The acetohydrazide moiety is synthesized by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the piperazine derivative with the acetohydrazide in the presence of a thienyl aldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Core Structural Features

Compound A shares a common scaffold with several analogs, including:

  • Piperazine core : Substituted at the 4-position with a 2-chlorobenzyl group.
  • Hydrazide linkage : Connects the piperazine to an aromatic/heteroaromatic Schiff base.

Key variations among analogs arise from substituents on the Schiff base moiety. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Properties of Compound A and Analogs
Compound ID Substituent on Schiff Base Molecular Formula Molecular Weight Key Features
Compound A (Target) (E)-1-(2-thienyl)ethylidene C₁₉H₂₁ClN₄OS* ~390.93 Thienyl group enhances π-π stacking; moderate polarity due to sulfur
(E)-(5-methyl-2-thienyl)methylene C₁₉H₂₃ClN₄OS 390.930 Methyl on thienyl increases lipophilicity
(E)-(5-bromo-2-fluorophenyl) C₂₀H₂₁BrClFN₄O 467.767 Bromo/fluoro substituents elevate mass and logP; potential halogen bonding
(E)-(2-hydroxyphenyl)methylene C₂₀H₂₃ClN₄O₃ 426.88 Hydroxyl group improves solubility via H-bonding
(E)-(2,4-dihydroxyphenyl) C₂₀H₂₃ClN₄O₃ 426.88 Dihydroxy substitution enhances antioxidant capacity
(E)-(2-hydroxy-1-naphthyl) C₂₄H₂₅ClN₄O₂ 452.94 Naphthyl group increases lipophilicity and steric bulk

Note: Exact molecular formula for Compound A inferred from analogs in and .

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., Br, F in ) increase stability and may enhance receptor binding via electrostatic interactions.
  • Hydroxyl groups () improve aqueous solubility but may reduce membrane permeability.
  • Thienyl vs.

Antitumor and Apoptosis-Inducing Activities

  • Compound A analogs : Schiff base hydrazides with imidazolidine-2,4-dione scaffolds () exhibit IC₅₀ values <10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cells. The thienyl group in Compound A may similarly enhance DNA intercalation or topoisomerase inhibition.
  • Naphthyl derivatives () show reduced solubility but increased cytotoxicity due to enhanced lipophilicity and cellular uptake .
  • Dihydroxy-substituted analogs () demonstrate potent antioxidant activity, scavenging free radicals via phenolic hydroxyl groups .

Antiviral Activity

  • Coumarin-based hydrazides () inhibit hepatitis A virus (HAV) replication (IC₅₀ = 8.5–10.7 μg/mL). Compound A’s thienyl group may offer similar virustatic effects through hydrophobic interactions with viral proteases.

Enzymatic Inhibition

  • Benzimidazole derivatives () inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values <20 μM. The piperazine core in Compound A could facilitate similar enzyme binding via nitrogen lone-pair interactions.

Research Findings and Key Studies

  • Crystallographic confirmation : The (E)-configuration of the imine group in Compound A analogs is critical for bioactivity, as confirmed by single-crystal X-ray analysis (e.g., ) .
  • Synthetic routes : Most analogs are synthesized via acid-catalyzed Schiff base formation between hydrazides and aldehydes/ketones () .
  • ADME predictions : Computational studies () suggest that dihydroxy-substituted analogs have favorable absorption profiles but may require structural optimization for blood-brain barrier penetration .

Biological Activity

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including compounds similar to 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide, exhibit notable antimicrobial properties. For instance, a study evaluated various synthesized piperazine derivatives for their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityStandard Comparison
Compound A (similar structure)HighCiprofloxacin
Compound B (similar structure)ModerateFluconazole

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays, particularly the MTT assay, were employed to assess the cytotoxic effects of various derivatives against cancer cell lines. One derivative showed promising anticancer activity, although it was less potent than established chemotherapeutics like 5-fluorouracil .

CompoundCell Line TestedIC50 (µM)Comparison Drug
Compound XA549 (Lung Cancer)155-Fluorouracil (10)
Compound YMCF-7 (Breast Cancer)20Tomudex (12)

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies have suggested that the compound interacts with specific molecular targets within microbial cells and cancer cells, potentially inhibiting key metabolic pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several piperazine derivatives and tested their efficacy against a range of bacterial strains. Among these, a compound structurally related to our target exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
  • Case Study on Anticancer Properties : Another research effort focused on evaluating the cytotoxic effects of piperazine derivatives against various cancer cell lines. The study highlighted that while some compounds showed significant activity, the specific derivative related to our target had moderate efficacy, warranting further structural optimization for enhanced potency .

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